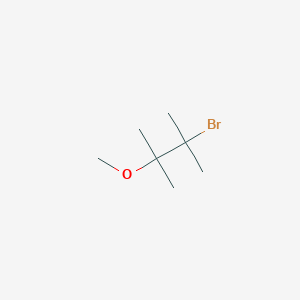

2-Bromo-3-methoxy-2,3-dimethylbutane

Description

Structure

3D Structure

Properties

CAS No. |

17678-92-1 |

|---|---|

Molecular Formula |

C7H15BrO |

Molecular Weight |

195.10 g/mol |

IUPAC Name |

2-bromo-3-methoxy-2,3-dimethylbutane |

InChI |

InChI=1S/C7H15BrO/c1-6(2,8)7(3,4)9-5/h1-5H3 |

InChI Key |

OVWNRFJNTQYYOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C)(C)Br)OC |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of 2 Bromo 3 Methoxy 2,3 Dimethylbutane

Precursor Selection and Design in the Synthesis of 2-Bromo-3-methoxy-2,3-dimethylbutane

The foundation of a successful synthesis lies in the logical selection of starting materials. The structure of this compound, which features a bromine and a methoxy (B1213986) group on adjacent carbons of a 2,3-dimethylbutane (B166060) skeleton, strongly indicates an addition reaction across a double bond as the key formative step.

Strategic Utilization of Alkenes for Bromomethoxylation

The most direct and strategically sound precursor for the synthesis of this compound is the alkene 2,3-dimethyl-2-butene (B165504) , also known as tetramethylethylene. nih.gov This choice is based on the bromomethoxylation reaction, a type of haloetherification, where a bromine atom and a methoxy group are added across the π-bond of the alkene.

The symmetrical nature of 2,3-dimethyl-2-butene simplifies the reaction, as both carbons of the double bond are electronically and sterically equivalent. This eliminates the initial regiochemical ambiguity that can arise with unsymmetrical alkenes. The reaction involves the electrophilic addition of bromine to the alkene, followed by the nucleophilic capture of the resulting intermediate by methanol (B129727).

Reactant Stoichiometry and Reagent Optimization for Carbon-Bromine and Carbon-Oxygen Bond Formation

The formation of the C-Br and C-O bonds in a single, concerted process requires careful selection of reagents and optimization of their ratios. The most common and effective method for bromomethoxylation utilizes N-Bromosuccinimide (NBS) as the source of electrophilic bromine. Methanol typically serves a dual role as both the nucleophile and the reaction solvent.

NBS is favored over molecular bromine (Br₂) because it is a solid that is safer to handle and allows for a slow, controlled release of electrophilic bromine into the reaction mixture. This helps to minimize the formation of the dibrominated byproduct. The reaction is initiated by the protonation of NBS by a trace amount of acid or by methanol itself, which increases its electrophilicity.

The stoichiometry of the reactants is critical for maximizing the yield of the desired product. Typically, the alkene and N-Bromosuccinimide are used in near-equimolar amounts, with a slight excess of the alkene sometimes employed to ensure all the NBS is consumed. Since methanol is the solvent, it is present in a large excess, ensuring it is readily available to act as the nucleophile.

| Reagent | Role in Reaction | Typical Stoichiometry |

| 2,3-Dimethyl-2-butene | Alkene Substrate (Precursor) | 1.0 equivalent |

| N-Bromosuccinimide (NBS) | Electrophilic Bromine Source | 1.0 - 1.1 equivalents |

| Methanol (CH₃OH) | Nucleophile and Solvent | Large excess |

Optimized Synthetic Routes for this compound

Optimizing the synthetic route involves managing the reaction mechanism to achieve the desired outcome and employing modern techniques to enhance reaction efficiency.

Regioselective and Stereocontrol Considerations in Addition Reactions

The mechanism of bromomethoxylation proceeds through a cyclic bromonium ion intermediate.

The π-bond of 2,3-dimethyl-2-butene attacks the electrophilic bromine from NBS.

A three-membered ring, the bromonium ion, is formed. In this intermediate, the positive charge is shared between the two carbon atoms and the bromine atom.

The methanol molecule, acting as a nucleophile, attacks one of the carbons of the bromonium ion.

For a symmetrical alkene like 2,3-dimethyl-2-butene, the attack can occur at either carbon with equal probability, leading to a single regioisomeric product. chemistrysteps.com The nucleophilic attack occurs from the face opposite to the bulky bromonium ion, resulting in an anti-addition. This means the methoxy group and the bromine atom are added to opposite sides of the original double bond plane, defining the stereochemistry of the product. While the starting material is achiral and the product is also achiral, understanding this anti-addition mechanism is crucial for predicting stereochemical outcomes in reactions with cyclic or more complex alkenes.

The stability of the intermediate carbocation plays a key role in determining the outcome of addition reactions on unsymmetrical alkenes, a concept known as Markovnikov's rule. masterorganicchemistry.comstackexchange.com However, due to the symmetry of 2,3-dimethyl-2-butene, the formation of the more substituted carbocation is not a deciding factor for regioselectivity in this specific synthesis.

Application of Catalytic Systems in Synthesis

Modern synthetic chemistry increasingly employs catalytic systems to achieve reactions under milder conditions and with greater efficiency. In the context of bromination, visible-light photoredox catalysis has emerged as a powerful and environmentally friendly alternative. beilstein-journals.orgnih.gov

This method can generate the necessary bromine electrophile in situ from a bromide salt (like NaBr) using a photocatalyst, such as Ru(bpy)₃Cl₂, and a mild oxidant under visible light irradiation. beilstein-journals.orgnih.gov This catalytic cycle avoids the need for stoichiometric amounts of reagents like NBS.

Advantages of Photoredox Catalysis:

Mild Conditions: Reactions can often be run at room temperature.

High Selectivity: The controlled generation of the reactive species can lead to higher chemo- and regioselectivity.

Greener Chemistry: Reduces the use of hazardous reagents.

While not yet standard for this specific transformation, the application of such catalytic systems represents a frontier in optimizing the synthesis of this compound.

Advanced Reaction Condition Optimization (e.g., Temperature, Pressure, Solvent Effects, Microwave-Assisted Synthesis)

Optimizing reaction conditions is paramount for maximizing yield and minimizing reaction time.

Temperature: Electrophilic addition reactions are typically exothermic. Low temperatures, often between 0 °C and room temperature, are generally used to control the reaction rate, prevent side reactions (such as elimination), and enhance selectivity.

Solvent: As noted, methanol is the ideal solvent as it also functions as the nucleophile. The polarity of the solvent can influence the stability of the charged intermediates, but in this case, the choice is dictated by the desired functional group to be added.

Microwave-Assisted Synthesis: A significant advancement in reaction optimization is the use of microwave irradiation. nih.govbeilstein-journals.org Microwave-assisted organic synthesis can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.gov The efficient and uniform heating provided by microwaves can accelerate the rate of bond formation. beilstein-journals.org For the synthesis of bromoalkanes, microwave irradiation has been shown to be a more efficient procedure compared to traditional reflux methods. jcu.edu

Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Typically hours | Often minutes beilstein-journals.orgnih.gov |

| Heating Method | Conduction/Convection (surface heating) | Direct dielectric heating (uniform) |

| Yield | Variable | Often higher beilstein-journals.org |

| Side Products | More likely due to prolonged heating | Often reduced due to short reaction times |

By carefully selecting the alkene precursor and optimizing reagents and reaction conditions, including the potential application of catalytic and microwave technologies, the synthesis of this compound can be achieved efficiently and with high selectivity.

Reactivity and Reaction Dynamics of 2 Bromo 3 Methoxy 2,3 Dimethylbutane

Elimination Reactions of 2-Bromo-3-methoxy-2,3-dimethylbutane.

Regioselectivity Assessment (Saytzeff vs. Hofmann Product Ratios)

In theory, the elimination reaction of this compound would involve the removal of a proton from a β-carbon and the bromide leaving group. The regioselectivity of this reaction, determining the position of the newly formed double bond, is expected to be highly dependent on the steric bulk of the base employed.

Saytzeff Product: With a small, strong base such as sodium ethoxide or methoxide, the reaction is predicted to favor the formation of the more substituted, and thus more thermodynamically stable, alkene. This is known as the Saytzeff (or Zaitsev) product. For this compound, this would be 3-methoxy-2,3-dimethyl-2-butene .

Hofmann Product: Conversely, the use of a bulky, sterically hindered base, such as potassium tert-butoxide, is expected to favor the abstraction of the most accessible proton. This would lead to the formation of the less substituted alkene, the Hofmann product: 3-methoxy-2,3-dimethyl-1-butene .

A hypothetical product distribution is presented in the table below, based on typical outcomes for similar substrates.

| Base | Predicted Major Product | Predicted Minor Product |

| Sodium Ethoxide | 3-methoxy-2,3-dimethyl-2-butene (Saytzeff) | 3-methoxy-2,3-dimethyl-1-butene (Hofmann) |

| Potassium tert-Butoxide | 3-methoxy-2,3-dimethyl-1-butene (Hofmann) | 3-methoxy-2,3-dimethyl-2-butene (Saytzeff) |

This table is illustrative and based on general principles of elimination reactions. Actual product ratios for this compound would require experimental validation.

Stereoselectivity of Alkene Products

The stereoselectivity of the elimination reaction to form the Saytzeff product, 3-methoxy-2,3-dimethyl-2-butene, would depend on the reaction mechanism. If the reaction proceeds through a concerted E2 pathway, the stereochemistry of the starting material would dictate the stereochemistry of the alkene product. However, without enantiomerically pure starting material and subsequent product analysis, no definitive statement can be made about the stereoselectivity. For an E1 reaction, which proceeds through a planar carbocation intermediate, a mixture of stereoisomers would be expected.

Competitive Pathways Between Substitution and Elimination

Reactions of this compound with a nucleophile/base are expected to yield a mixture of substitution and elimination products. The ratio of these products would be influenced by several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination (E2), while strong, unhindered nucleophiles that are weak bases favor substitution (SN2). Weak nucleophiles that are also weak bases would favor SN1 and E1 pathways.

Reaction Temperature: Higher temperatures generally favor elimination over substitution.

Solvent: Polar protic solvents can stabilize carbocation intermediates, favoring SN1 and E1 pathways, while polar aprotic solvents are more conducive to SN2 reactions.

Solvolysis Reactions of this compound

Solvolysis of this compound, where the solvent acts as the nucleophile, is anticipated to proceed through a carbocation intermediate (SN1/E1 mechanism) due to the tertiary nature of the carbon bearing the bromine atom, which can stabilize a positive charge.

Kinetic Studies and Rate Law Determination in Solvolysis

For a solvolysis reaction proceeding via an SN1/E1 mechanism, the rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation. Therefore, the rate law is expected to be first order, depending only on the concentration of this compound.

Rate = k[this compound]

Experimental determination of the rate constant, k, under various temperatures and in different solvents would be necessary to fully characterize the kinetics of this reaction.

Identification and Characterization of Carbocation Rearrangements

The initially formed tertiary carbocation at the C2 position is relatively stable. However, the possibility of rearrangement cannot be entirely ruled out without experimental evidence. For instance, a hydride or methide shift could potentially occur if it led to a more stabilized carbocation, though in this specific structure, a more stable carbocation is not immediately apparent. The presence of the neighboring methoxy (B1213986) group could also influence the stability and fate of the carbocation through resonance or inductive effects.

Product Distribution Analysis and Mechanistic Elucidation

The solvolysis of this compound in a solvent such as ethanol (B145695) would be expected to yield a mixture of substitution and elimination products.

Substitution Product (SN1): The primary substitution product would likely be 2-ethoxy-3-methoxy-2,3-dimethylbutane .

Elimination Products (E1): The elimination products would be the same as those in a base-induced elimination: 3-methoxy-2,3-dimethyl-2-butene and 3-methoxy-2,3-dimethyl-1-butene .

The precise ratio of these products would provide insight into the mechanism and the relative rates of nucleophilic attack versus deprotonation of the carbocation intermediate.

Other Significant Reactive Transformations

Detailed research findings specifically concerning the organometallic, oxidative, and reductive transformations of this compound are not extensively available in the public domain. The reactivity of this specific molecule, featuring a tertiary bromide adjacent to a quaternary center with a methoxy group, presents a unique combination of steric hindrance and electronic effects that influence its chemical behavior. While direct experimental data for the target compound is scarce, the following sections extrapolate potential reaction pathways based on the known reactivity of structurally similar sterically hindered tertiary alkyl halides.

The formation of organometallic reagents from sterically hindered tertiary alkyl halides is often challenging. The significant steric bulk around the carbon-bromine bond in this compound would likely impede the standard methods of Grignard or organolithium reagent formation.

Grignard Reagent Formation:

The reaction of this compound with magnesium metal to form the corresponding Grignard reagent, (3-methoxy-2,3-dimethylbutan-2-yl)magnesium bromide, is expected to be sluggish. The steric hindrance from the two methyl groups on the alpha-carbon and the adjacent quaternary center would hinder the approach of the alkyl halide to the magnesium surface. While the use of highly reactive Rieke magnesium or activating agents like iodine or 1,2-dibromoethane (B42909) could potentially facilitate the reaction, competing side reactions such as elimination would likely be significant, especially at elevated temperatures.

Organolithium Reagent Formation:

Direct reaction with lithium metal to form the organolithium species would face similar steric challenges. An alternative approach, metal-halogen exchange with an organolithium reagent like tert-butyllithium, could be a more viable route. However, the presence of the methoxy group introduces potential for side reactions, such as deprotonation at the methoxy methyl group if a sufficiently strong and non-hindered organolithium base is used.

Cross-Coupling Reactions:

Assuming the successful formation of an organometallic derivative, it could theoretically participate in cross-coupling reactions. For instance, in a Suzuki coupling, the Grignard reagent of this compound could be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst. However, the steric bulk of the tertiary alkyl group would likely necessitate specialized, bulky phosphine (B1218219) ligands on the palladium center to facilitate the reductive elimination step and achieve a reasonable yield. Similarly, for Kumada or Negishi couplings, the steric hindrance would be a major factor influencing the reaction efficiency.

Table 1: Predicted Outcomes of Organometallic Reactions

| Reaction Type | Reagents | Predicted Major Product | Potential Challenges |

|---|---|---|---|

| Grignard Formation | Mg, THF | (3-methoxy-2,3-dimethylbutan-2-yl)magnesium bromide | Slow reaction rate, significant elimination side-products. |

| Organolithium Formation | Li, pentane | (3-methoxy-2,3-dimethylbutan-2-yl)lithium | Slow reaction rate, potential for side reactions. |

| Suzuki Coupling | Aryl-B(OH)₂, Pd(PPh₃)₄, Base | 2-Aryl-3-methoxy-2,3-dimethylbutane | Steric hindrance slowing reductive elimination. |

| Kumada Coupling | Aryl-MgBr, Ni or Pd catalyst | 2-Aryl-3-methoxy-2,3-dimethylbutane | Steric hindrance affecting transmetalation and reductive elimination. |

Oxidative and Reductive Transformations

Oxidative Transformations:

Direct oxidation of the carbon-bromine bond in this compound is not a common transformation. Strong oxidizing agents would likely lead to complex mixtures of products due to the presence of the ether linkage and the tertiary C-H bonds, which are also susceptible to oxidation under harsh conditions. Oxidative cleavage of the molecule is a possibility with very strong oxidants, but selective oxidation at the C-Br bond is improbable.

Reductive Transformations:

Reductive dehalogenation of this compound to yield 2-methoxy-2,3-dimethylbutane is a more feasible transformation. This can typically be achieved using a variety of reducing agents.

Table 2: Potential Reductive Dehalogenation Methods

| Reducing Agent | Typical Conditions | Expected Product |

|---|---|---|

| Tributyltin hydride (Bu₃SnH) with AIBN | Toluene, 80-110 °C | 2-methoxy-2,3-dimethylbutane |

| Lithium aluminum hydride (LiAlH₄) | THF or Et₂O | 2-methoxy-2,3-dimethylbutane |

| Sodium borohydride (B1222165) (NaBH₄) in a polar aprotic solvent | DMSO or DMF | 2-methoxy-2,3-dimethylbutane |

The choice of reducing agent would depend on the desired reaction conditions and functional group tolerance. Radical reductions, such as with tributyltin hydride, are generally effective for sterically hindered halides. Hydride reagents like LiAlH₄ would also be effective, although care must be taken due to their high reactivity. Catalytic hydrogenation offers a milder alternative, though it may require more forcing conditions for a tertiary bromide.

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data remains unavailable in the public domain. While searches have identified mentions of its synthesis and characterization, the actual spectral data necessary to fulfill the detailed structural analysis requested in the outline has not been found.

References to analogous compounds such as 2,3-dibromo-2,3-dimethylbutane (B1580558) and 2-bromo-2,3-dimethylbutane (B3344068) have been located, but this information is not directly applicable to the specified molecule. An article by G.A. Olah and J.M. Bollinger from 1967 is cited in one source as relating to this compound, suggesting that the required data may exist within this publication. However, access to the full text of this article to extract the specific spectral details is not currently possible.

Without the foundational experimental data, a thorough and scientifically accurate article adhering to the provided outline for the structural characterization and spectroscopic analysis of this compound cannot be generated. The requested in-depth analysis of chemical shifts, spin-spin coupling, carbon skeleton assignment, 2D NMR correlations, and mass spectral fragmentation is entirely dependent on this unavailable information.

Therefore, the generation of the article focusing solely on the chemical compound “this compound” as per the user's instructions is not feasible at this time. Further investigation to obtain the specific spectral data from primary literature sources would be required to proceed.

Structural Characterization and Spectroscopic Analysis of 2 Bromo 3 Methoxy 2,3 Dimethylbutane

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis.

Detailed Fragmentation Pathways and Mechanistic Interpretation

The mass spectrum of 2-Bromo-3-methoxy-2,3-dimethylbutane is characterized by several key fragmentation pathways that provide valuable structural information. The initial electron impact ionization event results in the formation of a molecular ion peak ([M]⁺). Due to the presence of bromine, this molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

One of the primary fragmentation routes involves the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This leads to the loss of a bromine radical and the formation of a tertiary carbocation.

Another significant fragmentation pathway is the α-cleavage adjacent to the oxygen atom of the methoxy (B1213986) group. This can result in the loss of a methyl radical from the methoxy group or the cleavage of the C-C bond adjacent to the ether linkage. The loss of a methoxy radical (•OCH₃) is also a common fragmentation pathway for methoxylated compounds.

Furthermore, the loss of a neutral molecule of methanol (B129727) (CH₃OH) through a rearrangement process can occur, leading to the formation of a stable alkene cation. The presence of multiple methyl groups also gives rise to the loss of methyl radicals (•CH₃), leading to fragment ions with a mass difference of 15 amu.

Proposed Fragmentation Pathways for this compound:

| Process | Lost Fragment | m/z of Resulting Ion (for ⁷⁹Br) | Proposed Structure of Ion |

| C-Br Cleavage | •Br | 129 | [C₇H₁₅O]⁺ |

| α-Cleavage | •CH₃ | 193/195 | [C₆H₁₂BrO]⁺ |

| Loss of Methoxy Radical | •OCH₃ | 177/179 | [C₆H₁₂Br]⁺ |

| Loss of Methanol | CH₃OH | 176/178 | [C₆H₁₂Br]⁺ (radical cation) |

| Loss of Methyl Radical | •CH₃ | 193/195 | [C₆H₁₂BrO]⁺ |

Note: The m/z values are presented as pairs to account for the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact elemental composition of this compound and its fragments. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between ions that have the same nominal mass but different elemental formulas.

For the molecular ion of this compound (C₇H₁₅BrO), the theoretical exact masses for the two major isotopes are:

C₇H₁₅⁷⁹BrO: 194.0306 u

C₇H₁₅⁸¹BrO: 196.0286 u

By comparing the experimentally measured exact mass to the theoretical values, the elemental composition can be confirmed with high confidence. This level of precision is crucial for differentiating between potential isobaric interferences and for confirming the identity of the compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector.

The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property that can be used for identification. Once in the mass spectrometer, the compound is ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

GC-MS is particularly useful for:

Purity Assessment: The presence of any impurities will be indicated by additional peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding component, allowing for a quantitative assessment of purity.

Mixture Analysis: In a reaction mixture, GC-MS can identify the starting materials, products, and any byproducts, providing valuable information for reaction monitoring and optimization.

Isomer Differentiation: Isomers of this compound will likely have different retention times, allowing for their separation and individual identification by their mass spectra.

X-ray Crystallography for Solid-State Structure Elucidation

While mass spectrometry provides information about the connectivity and fragmentation of a molecule in the gas phase, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single crystal of the compound.

Determination of Molecular Geometry, Bond Lengths, and Bond Angles.

If a suitable crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of structural information. The diffraction pattern of X-rays passing through the crystal can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined.

This allows for the accurate measurement of:

Bond Lengths: The distances between the centers of bonded atoms (e.g., C-C, C-O, C-Br).

Bond Angles: The angles formed by three connected atoms (e.g., C-O-C, C-C-Br).

Torsion Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation around the C-C bonds.

Hypothetical Bond Parameters for this compound:

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-Br | ~1.95 Å |

| Bond Length | C-O (ether) | ~1.43 Å |

| Bond Length | O-CH₃ | ~1.42 Å |

| Bond Length | C-C | ~1.54 Å |

| Bond Angle | C-C-Br | ~109.5° |

| Bond Angle | C-O-C | ~112° |

These are typical values and would be precisely determined by X-ray crystallography.

Computational Chemistry and Theoretical Modeling of 2 Bromo 3 Methoxy 2,3 Dimethylbutane

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Geometry Optimization and Energetic Landscape of Conformers

The presence of a rotatable bond between the C2 and C3 carbons in 2-bromo-3-methoxy-2,3-dimethylbutane suggests the existence of multiple conformational isomers. Geometry optimization is the computational process of finding the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule like this, a conformational analysis would be performed by systematically rotating the dihedral angle between the bromine and methoxy-bearing carbons and calculating the energy at each step.

This process would identify various staggered and eclipsed conformers. Staggered conformations are generally more stable due to reduced steric hindrance between bulky groups (bromo, methoxy (B1213986), and methyl groups). The relative energies of these conformers would reveal the energetic landscape, indicating the most stable (lowest energy) conformer and the energy barriers to rotation between different conformations. While specific data for the target molecule is absent, studies on similar structures like 2,3-dimethylbutane (B166060) show that gauche and anti-conformers have distinct energy levels, with the anti-conformer often being more stable. stackexchange.com

Interactive Data Table: Hypothetical Relative Energies of this compound Conformers

Below is a hypothetical table illustrating the kind of data that would be generated from a computational conformational analysis. The values are for illustrative purposes only.

| Conformer | Dihedral Angle (Br-C2-C3-OCH3) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 1.2 |

| Eclipsed 1 | 0° | 4.5 |

| Gauche 2 | -60° | 1.2 |

| Eclipsed 2 | 120° | 5.0 |

| Eclipsed 3 | -120° | 5.0 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure provides insights into the reactivity and properties of a molecule. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO would likely be localized around the atoms with lone pairs, such as the bromine and oxygen atoms, making them susceptible to electrophilic attack. The LUMO would be expected to be associated with the antibonding orbitals, particularly the C-Br bond, indicating its susceptibility to nucleophilic attack.

The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would show regions of negative potential (electron-rich) around the electronegative bromine and oxygen atoms and positive potential (electron-poor) around the hydrogen atoms. This information is crucial for predicting intermolecular interactions and the sites of chemical reactions.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, calculations can predict the vibrational frequencies corresponding to different bond stretches and bends, which can be correlated with experimental Infrared (IR) and Raman spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical values, once properly scaled, can aid in the assignment of experimental NMR spectra. While experimental spectra for the parent compound 2-bromo-2,3-dimethylbutane (B3344068) are available, specific calculated data for the methoxy-substituted derivative is not present in the searched literature. chemicalbook.com

Reaction Pathway Modeling and Transition State Characterization

Computational methods are powerful tools for elucidating reaction mechanisms. This involves modeling the entire reaction pathway, from reactants to products, and identifying the transition state—the highest energy point along the reaction coordinate.

Theoretical Prediction of Reactivity and Selectivity

For this compound, theoretical modeling could be used to predict its reactivity in various reactions, such as nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions. By calculating the activation energies for different possible pathways, one can predict which reaction is more likely to occur and what the major products will be. For example, in an elimination reaction, calculations could predict the regioselectivity (Zaitsev vs. Hofmann products) based on the stability of the respective transition states. Studies on the related compound 2-bromo-2,3-dimethylbutane show that the product ratio in elimination reactions is highly dependent on the steric bulk of the base used. msu.edu

Solvation Models in Computational Studies

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Solvation models in computational chemistry account for the effect of the solvent. These can be explicit, where individual solvent molecules are included in the calculation, or implicit (continuum models), where the solvent is treated as a continuous medium with a specific dielectric constant. The choice of solvation model is crucial for obtaining accurate predictions of reaction outcomes in solution. For a polar molecule like this compound, and for reactions that may involve ionic intermediates, the inclusion of a solvation model would be essential for accurate theoretical predictions.

Lack of Publicly Available Research Data for this compound

A thorough search of publicly available scientific literature and computational chemistry databases has revealed a significant lack of specific research data for the chemical compound This compound . Consequently, it is not possible to provide a detailed and scientifically accurate article on the computational chemistry and theoretical modeling of this specific molecule as outlined in the user's request.

No specific studies concerning the molecular dynamics (MD) simulations, conformational dynamics in solution and the gas phase, or solvent-substrate interaction dynamics for this compound could be identified. Generating content on these topics without supporting research would lead to speculation and inaccuracies, thereby failing to meet the required standard of a professional and authoritative article.

While information on structurally related compounds is available, the strict adherence to the subject compound, as per the user's instructions, prevents the inclusion of data from these other molecules. The unique combination of a bromine atom and a methoxy group at the specified positions on the 2,3-dimethylbutane backbone would lead to distinct electronic and steric properties, making extrapolations from other compounds scientifically unsound for a detailed analysis.

Therefore, until research focusing on the computational and theoretical characterization of this compound is published, a comprehensive article on its dynamic behavior and interactions at a molecular level cannot be produced.

Applications in Advanced Organic Synthesis and Material Science

2-Bromo-3-methoxy-2,3-dimethylbutane as a Key Building Block

The reactivity of the carbon-bromine bond, coupled with the influence of the neighboring methoxy (B1213986) group, allows this compound to serve as a precursor to a wide array of functionalized compounds. The bromine atom can be substituted or eliminated, while the methoxy group can direct reactions and be incorporated into the final product's structure.

As a bromoalkane, this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse methoxy-functionalized products. For instance, reaction with alkoxides would yield ethers, while reaction with cyanide would introduce a nitrile group, which can be further elaborated.

The presence of the methoxy group can influence the regioselectivity and stereoselectivity of these reactions. The electron-donating nature of the methoxy group can affect the stability of carbocation intermediates in SN1-type reactions, potentially leading to specific product outcomes.

This compound is a valuable precursor for creating more complex molecules containing oxygen. For example, the bromine atom can be replaced by a hydroxyl group through reaction with hydroxide (B78521) ions, leading to the formation of an alcohol. Furthermore, elimination reactions, promoted by a strong base, can generate alkenes, which can then be subjected to various oxidation reactions to introduce additional oxygen-containing functionalities like epoxides or diols.

The synthesis of complex ethers can be achieved by reacting this compound with various alcohol precursors. This Williamson ether synthesis-type reaction would result in the formation of a new ether linkage, expanding the molecular complexity.

The chiral centers present in this compound (at the carbon atoms bearing the bromine and methoxy groups) suggest its potential use in stereoselective synthesis. By carefully choosing reagents and reaction conditions, it may be possible to control the stereochemical outcome of reactions at these centers. For instance, SN2 reactions proceed with inversion of stereochemistry, while SN1 reactions can lead to a mixture of stereoisomers. This control is crucial in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is required.

Contribution to the Development of Specialty Chemicals

The unique combination of a reactive bromine atom and a directing methoxy group in a sterically hindered butane (B89635) framework makes this compound a candidate for the synthesis of specialty chemicals. These are chemicals produced for specific applications and are often characterized by their unique molecular structures.

The derivatives of this compound could find applications as fragrances, flavorings, or as additives in various industrial processes. The specific arrangement of the methoxy and dimethyl groups can impart particular physical and chemical properties, making its derivatives suitable for niche applications.

Potential for Integration into Polymer or Material Science Research

While direct applications in polymer science are not widely documented, the functional groups present in this compound offer possibilities for its use as a monomer or a modifying agent in polymer synthesis. The bromine atom could be a site for polymerization through mechanisms like atom transfer radical polymerization (ATRP), or it could be used to functionalize existing polymers.

The methoxy group can influence the physical properties of a resulting polymer, such as its solubility, thermal stability, and adhesion. For example, a related compound, 2-bromo-3-methoxythiophene, has been studied for its autopolymerization, indicating the potential for such bromo-methoxy compounds in the development of novel polymeric materials. researchgate.net

Data Tables

Table 1: Reactivity of Related Bromoalkanes

| Compound | Reagent | Product(s) | Reaction Type |

| 2-Bromo-2,3-dimethylbutane (B3344068) | Strong Base | 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene (B165504) | E2 Elimination pearson.com |

| 2-Bromo-3,3-dimethylbutane | Aqueous KOH | 3,3-dimethyl-2-butanol (major) | SN1 Nucleophilic Substitution youtube.com |

| 2-Bromo-3,3-dimethylbutane | KOC(CH3)3 | 3,3-dimethyl-1-butene | E2 Elimination chegg.com |

Table 2: Potential Reactions of this compound

| Reagent | Potential Product Class | Reaction Type |

| NaOH (aq) | Alcohol | Nucleophilic Substitution |

| NaOR' | Ether | Nucleophilic Substitution |

| KCN | Nitrile | Nucleophilic Substitution |

| Strong, bulky base | Alkene | Elimination |

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Research Purity and Quantification

Chromatographic methods are indispensable for the separation and quantification of 2-Bromo-3-methoxy-2,3-dimethylbutane from reaction mixtures, synthetic byproducts, and potential degradants. The selection of a specific technique is contingent on the volatility of the analyte and the complexity of the sample matrix.

Given its likely volatility, gas chromatography (GC) is a primary technique for the analysis of this compound. This method is well-suited for assessing the purity of the compound and quantifying it in organic solvent-based reaction media.

The development of a robust GC method would involve the careful selection of a capillary column and detector. A mid-polarity column, such as one coated with a phenyl polysiloxane stationary phase, would be a logical starting point for method development, offering a balance of dispersive and dipole-dipole interactions to achieve separation from structurally similar impurities. The temperature program would need to be optimized to ensure adequate resolution of all components within a reasonable analysis time.

For detection, a Flame Ionization Detector (FID) offers a wide linear range and is sensitive to organic compounds, making it suitable for purity assessments where the identity of all components is known. However, for more definitive identification and quantification, especially in complex mixtures, coupling the GC to a Mass Spectrometer (MS) is preferable. GC-MS provides not only retention time data but also mass spectra, which can be used to confirm the identity of this compound and elucidate the structure of unknown impurities. The presence of a bromine atom in the molecule would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) in the mass spectrum, aiding in its identification.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

For less volatile impurities or for the analysis of reaction mixtures that are not amenable to GC, High-Performance Liquid Chromatography (HPLC) is the method of choice. A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which complicates detection by conventional UV-Vis spectrophotometry.

A reversed-phase HPLC method, likely employing a C18 stationary phase, would be the standard approach for separating the target compound from polar and non-polar impurities. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Due to the detection challenge, several strategies could be employed. If impurity profiling is the primary goal and the impurities possess chromophores, a UV detector set to a low wavelength (e.g., 210 nm) might provide sufficient sensitivity. For quantitative purposes where UV detection is inadequate, alternative detection methods are necessary. A Refractive Index Detector (RID) can be used, but it is sensitive to changes in mobile phase composition and temperature, making it incompatible with gradient elution. A more versatile option is a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), both of which are near-universal detectors that are not dependent on the optical properties of the analyte and are compatible with gradient elution.

Table 2: Illustrative HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |

The structure of this compound contains two stereocenters (at C2 and C3), meaning it can exist as a pair of enantiomers ((2R,3R) and (2S,3S)) and a pair of diastereomers ((2R,3S) and (2S,3R), which are meso compounds if the substituents on C2 and C3 are identical, but are chiral in this case). The separation and quantification of these stereoisomers are crucial in many research contexts.

The separation of enantiomers requires a chiral environment. This can be achieved either directly or indirectly.

Direct Chiral HPLC: This approach utilizes a Chiral Stationary Phase (CSP). CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for a wide range of chiral compounds and would be a primary choice for screening for a suitable separation method.

Indirect Chiral HPLC: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). The choice of derivatizing agent is critical and must result in stable diastereomers that are easily separable. The relative peak areas of the separated diastereomers correspond to the enantiomeric excess of the original sample.

Table 3: Comparison of Chiral Separation Strategies

| Strategy | Principle | Advantages | Disadvantages |

| Direct (Chiral Stationary Phase) | Diastereomeric interactions between enantiomers and the CSP. | Avoids derivatization, reducing sample preparation time and potential for side reactions. | CSPs can be expensive; method development can be empirical and time-consuming. |

| Indirect (Chiral Derivatization) | Covalent bonding with a chiral agent to form diastereomers, separated on an achiral column. | Uses standard, less expensive HPLC columns; may enhance detectability if the derivatizing agent has a strong chromophore. | Requires a suitable functional group for derivatization; the reaction must be quantitative and not cause racemization; potential for different detector responses for the diastereomers. |

Spectroscopic Methods for Quantitative Analysis in Academic Research

While chromatography is primarily a separation technique, spectroscopy offers powerful tools for both structural elucidation and quantification. In a research setting, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for quantitative analysis.

Quantitative NMR (qNMR) allows for the determination of the concentration of an analyte in solution by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration. For this compound, the sharp singlet of the methoxy (B1213986) protons in the ¹H NMR spectrum would likely be an ideal signal for quantification, provided it does not overlap with other signals in the spectrum. The internal standard must be carefully chosen to have a simple spectrum with at least one signal that is well-resolved from all analyte signals.

To obtain accurate quantitative data, specific NMR experimental parameters must be employed, such as a sufficiently long relaxation delay to ensure complete T1 relaxation of all relevant nuclei, leading to accurate integration.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), can also be used for quantitative analysis. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only a few characteristic ions of the target molecule are detected, sensitivity and selectivity can be greatly enhanced. A calibration curve would be generated by analyzing standards of known concentration, and the concentration of the analyte in an unknown sample can be determined from this curve. For this compound, characteristic ions would likely include the molecular ion pair and fragments resulting from the loss of a bromine atom or a methoxy group.

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation |

| ¹H NMR | Signals for four distinct methyl groups; a singlet for the methoxy group (~3.3-3.6 ppm). |

| ¹³C NMR | Signals for four distinct methyl carbons, one methoxy carbon (~50-60 ppm), and two quaternary carbons (one bonded to bromine, one to the methoxy group). |

| Mass Spec (EI) | Molecular ion peaks (M and M+2) due to ⁷⁹Br and ⁸¹Br isotopes; a significant fragment corresponding to the loss of Br (M-79/81); other fragments from the loss of a methoxy group or methyl groups. |

Development and Validation of Analytical Methods for Research Scale

The development of a new analytical method for a compound like this compound requires subsequent validation to ensure that it is suitable for its intended purpose. For research-scale applications, a full validation according to stringent regulatory guidelines (e.g., ICH) may not be necessary, but a systematic approach to demonstrate the method's reliability is still crucial.

The validation of an analytical method, whether GC or HPLC, typically involves assessing several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 5: Key Validation Parameters for a Research-Scale Analytical Method

| Parameter | Objective | Typical Acceptance Criteria (Research Scale) |

| Specificity | To ensure the signal is from the analyte of interest. | Peak purity analysis (for HPLC-DAD); MS confirmation. |

| Linearity | To establish a quantitative relationship between signal and concentration. | Correlation coefficient (r²) > 0.99 |

| Accuracy | To determine how close the measured value is to the true value. | Recovery of 95-105% for spiked samples. |

| Precision | To assess the random error of the method. | Relative Standard Deviation (RSD) < 5% |

| LOQ | To define the lower limit of reliable measurement. | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy at this level. |

| Robustness | To evaluate the method's reliability with minor changes. | Insignificant changes in results with small variations in parameters like flow rate, temperature, or mobile phase composition. |

Future Research Directions and Unexplored Avenues for 2 Bromo 3 Methoxy 2,3 Dimethylbutane

Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry offer a framework for developing more environmentally benign methods for the synthesis and subsequent reactions of 2-Bromo-3-methoxy-2,3-dimethylbutane. A primary focus would be the development of synthetic routes that improve atom economy and reduce the use of hazardous materials.

A plausible synthetic precursor to this compound is the alkene 2,3-dimethyl-2-butene (B165504). Traditional bromination of alkenes often employs elemental bromine, a hazardous and corrosive reagent. beyondbenign.org Future research should target greener alternatives. One promising approach is the in situ generation of bromine from safer, more stable bromide salts like sodium bromide, using oxidants such as sodium perborate or hydrogen peroxide. gctlc.orgacs.org Electrochemical methods, which use electricity to generate the reactive bromine species from bromide salts, represent another highly sustainable pathway, minimizing reagent waste and avoiding exogenous oxidants. mdpi.com

The introduction of the methoxy (B1213986) group could be achieved concurrently with bromination via a bromoetherification reaction of 2,3-dimethyl-2-butene in methanol (B129727). Investigating greener catalysts and solvent systems (e.g., ionic liquids or supercritical fluids) for this transformation is a key research direction.

For derivatization, sustainable approaches would involve replacing hazardous solvents and reagents in subsequent reactions, such as nucleophilic substitutions or eliminations. The use of catalytic methods over stoichiometric reagents would further enhance the green credentials of any synthetic sequence involving this compound.

| Method | Brominating/Oxidizing Agent | Solvent/Medium | Key Green Chemistry Advantages | Potential Research Focus |

|---|---|---|---|---|

| Traditional Bromoetherification | Br₂ | Methanol/CH₂Cl₂ | Established methodology | Replacement of hazardous Br₂ and chlorinated solvents |

| In situ Bromination | NaBr / H₂O₂ | Methanol/Water | Avoids handling of elemental bromine; water as a byproduct. gctlc.org | Optimization of reaction conditions and catalyst development |

| Electrochemical Synthesis | NaBr (Electrolyte) | Methanol | High atom economy; avoids chemical oxidants; precise control. mdpi.com | Electrode material screening and reaction engineering |

| Enzymatic Halogenation | Halogenase Enzyme / Br⁻ | Aqueous Buffer | High selectivity; mild conditions; biodegradable catalyst. researchgate.net | Discovery and engineering of suitable halogenase enzymes |

Exploration of Novel Reactivity Patterns under Extreme Conditions or Flow Chemistry

The unique steric hindrance around the tertiary carbon bearing the bromine atom in this compound may limit its reactivity under standard conditions. Exploring its behavior under extreme conditions or using enabling technologies like flow chemistry could unlock novel reactivity patterns.

Flow Chemistry: Continuous flow reactors offer significant advantages for studying and performing halogenation reactions, which are often fast and highly exothermic. rsc.orgrsc.org The superior heat and mass transfer in microreactors allows for precise temperature control, minimizing side reactions and improving safety, especially when handling hazardous reagents. semanticscholar.org Future studies could develop a continuous flow synthesis of this compound, potentially enabling higher yields and purity. mt.com Furthermore, subsequent derivatization reactions, such as Grignard formation or substitution with sensitive nucleophiles, could be performed in-line, avoiding the isolation of potentially unstable intermediates.

Extreme Conditions:

High Pressure: Applying high pressure can alter reaction equilibria and accelerate sterically hindered reactions by reducing the activation volume. Investigating nucleophilic substitution reactions on this substrate under high pressure could reveal pathways that are inaccessible under ambient conditions.

Microwave Irradiation: Microwave synthesis is known to accelerate reactions by rapid and selective heating. jcu.edu Subjecting the compound to substitution or elimination conditions under microwave irradiation could lead to different product distributions compared to conventional heating, potentially favoring kinetically controlled products.

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before their synthesis, aligning with green chemistry principles by reducing experimental waste. For a largely unexplored molecule like this compound, computational studies are an essential first step.

Density Functional Theory (DFT) calculations can be employed to determine its stable conformations, bond dissociation energies, and spectroscopic signatures (NMR, IR). Such calculations can also model transition states for potential reactions like Sₙ1/Sₙ2 and E1/E2, providing insights into its inherent reactivity and the influence of its significant steric bulk. acs.orgnih.gov

Furthermore, computational methods can be used to design and screen a virtual library of derivatives. By systematically replacing the bromine or methoxy groups with other functionalities, properties such as electronic structure, lipophilicity, and steric profile can be tuned. This in silico screening can identify promising candidates for specific applications, such as in materials science or as pharmaceutical intermediates, thereby guiding and prioritizing synthetic efforts. Quantum Theory of Atoms in Molecules (QTAIM) could also be applied to analyze the nature of the C-Br bond and potential non-covalent interactions, such as halogen bonding.

| Derivative Structure (R-X) | Calculated Property | Predicted Value | Potential Implication |

|---|---|---|---|

| R-F (Fluoro derivative) | C-X Bond Dissociation Energy | ~115 kcal/mol | Increased chemical stability |

| R-I (Iodo derivative) | C-X Bond Length | ~2.15 Å | Higher reactivity in substitution reactions |

| R-CN (Cyano derivative) | Molecular Dipole Moment | ~4.0 D | Altered polarity and solubility |

| R-SH (Thiol derivative) | HOMO-LUMO Gap | ~5.5 eV | Potential for use in metal-organic frameworks or as a ligand |

Interdisciplinary Applications Beyond Traditional Organic Synthesis

The distinct three-dimensional structure of this compound makes it an interesting candidate for applications that extend beyond its role as a simple alkylating agent.

Catalyst Design: The bulky 1-methoxy-1,2-dimethylpropyl group could be incorporated into ligands for organometallic catalysis. For example, conversion to a Grignard reagent followed by reaction with a phosphorus or nitrogen electrophile could yield novel, sterically demanding phosphine (B1218219) or amine ligands. These ligands could impart unique selectivity in catalytic processes such as cross-coupling or asymmetric hydrogenation by creating a specific steric environment around the metal center. Studies on related alkanes on aluminosilicate catalysts suggest the potential for complex interactions in catalytic systems. osti.gov

Materials Science: The compound could serve as a bulky building block or side chain for polymers. Its incorporation could influence the physical properties of the material, such as its glass transition temperature, solubility, and thermal stability. The bromine atom also provides a handle for post-polymerization modification.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-3-methoxy-2,3-dimethylbutane, and what methodological considerations ensure regioselectivity?

- Methodological Answer : The compound can be synthesized via bromination of a precursor alkane or alcohol. For example, bromination of 3-methoxy-2,3-dimethylbutane under controlled conditions (e.g., using HBr with a catalytic acid or radical initiators) ensures regioselectivity. Key considerations include:

- Temperature control (e.g., 0–5°C to minimize side reactions).

- Solvent choice (polar aprotic solvents like DCM enhance electrophilic substitution).

- Monitoring reaction progress via TLC or GC-MS to detect intermediates like carbocations, which may rearrange .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify methoxy groups (δ ~3.3 ppm for H) and bromine-induced deshielding in adjacent carbons.

- IR : Stretching vibrations for C-Br (~550–600 cm) and methoxy C-O (1050–1150 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 195 for [M]) and fragmentation patterns confirm branching and substituents .

Q. How do physical properties (e.g., boiling point, density) influence experimental handling?

- Methodological Answer : The compound’s volatility (bp ~143–144°C) necessitates reflux under inert atmospheres, while its density (~1.18 g/cm) requires phase-separation protocols in biphasic reactions. Storage at 0–6°C prevents decomposition .

Advanced Research Questions

Q. How do carbocation rearrangements during synthesis lead to unexpected products, and how can they be suppressed?

- Methodological Answer : Neopentyl-like carbocations may undergo hydride or alkyl shifts (e.g., forming 2-bromo-3-methylbutane). Mitigation strategies include:

- Using sterically hindered substrates to reduce rearrangement likelihood.

- Low-temperature conditions (<0°C) to stabilize intermediates.

- Computational modeling (DFT) to predict rearrangement pathways .

Q. What reaction conditions optimize regioselective bromination in poly-substituted alkanes?

- Methodological Answer : Kinetic vs. thermodynamic control determines product distribution:

- Kinetic : Fast, low-temperature bromination with NBS (N-bromosuccinimide) favors less stable but more accessible carbocations.

- Thermodynamic : Prolonged heating with HBr/FeBr drives formation of stable carbocations.

- Validation via isotopic labeling (e.g., C) tracks substituent migration .

Q. How can computational chemistry predict the stability and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Assess bond dissociation energies (C-Br: ~65 kcal/mol) and transition states for bromine displacement.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- QSPR Models : Correlate substituent effects (e.g., methoxy groups) with reaction rates .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar brominated alkanes?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in branched isomers.

- X-ray Crystallography : Confirms spatial arrangement of substituents.

- Comparative GC-MS Libraries : Matches fragmentation patterns to known standards .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.